molecular formula C14H25NO4S B13853841 5-(Cyclohexylmethyl)-1-methylsulfonylpiperidine-3-carboxylic acid

5-(Cyclohexylmethyl)-1-methylsulfonylpiperidine-3-carboxylic acid

Cat. No.: B13853841
M. Wt: 303.42 g/mol
InChI Key: GVQSASAFTOTOGP-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethyl)-1-methylsulfonylpiperidine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with a cyclohexylmethyl group, a methylsulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethyl)-1-methylsulfonylpiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihydropyridine derivative.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a nucleophilic substitution reaction using cyclohexylmethyl halide and a suitable base.

    Sulfonylation: The methylsulfonyl group can be introduced through a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylmethyl)-1-methylsulfonylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclohexylmethyl group using suitable nucleophiles and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Cyclohexylmethyl halide, triethylamine, methylsulfonyl chloride, and carbon dioxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

5-(Cyclohexylmethyl)-1-methylsulfonylpiperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethyl)-1-methylsulfonylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An organic compound with a cyclohexyl group attached to an amine group.

    Cyclohexanecarboxylic acid: A carboxylic acid derivative with a cyclohexane ring.

    Piperidine derivatives: Various compounds containing the piperidine ring with different substituents.

Uniqueness

5-(Cyclohexylmethyl)-1-methylsulfonylpiperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H25NO4S

Molecular Weight

303.42 g/mol

IUPAC Name

5-(cyclohexylmethyl)-1-methylsulfonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C14H25NO4S/c1-20(18,19)15-9-12(8-13(10-15)14(16)17)7-11-5-3-2-4-6-11/h11-13H,2-10H2,1H3,(H,16,17)

InChI Key

GVQSASAFTOTOGP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC(CC(C1)C(=O)O)CC2CCCCC2

Origin of Product

United States

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